2-(Undecyloxy)ethanol

Catalog No.
S589876
CAS No.
38471-47-5
M.F
C13H28O2
M. Wt
216.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Undecyloxy)ethanol

CAS Number

38471-47-5

Product Name

2-(Undecyloxy)ethanol

IUPAC Name

2-undecoxyethanol

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

InChI

InChI=1S/C13H28O2/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14/h14H,2-13H2,1H3

InChI Key

KLMGMPDXSPSCOC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCOCCO

Synonyms

2-undecyloxy-1-ethanol

Canonical SMILES

CCCCCCCCCCCOCCO

Synthesis of Surfactants and Emulsifiers:

2-(Undecyloxy)ethanol is a valuable intermediate in the synthesis of various surfactants and emulsifiers. These compounds are amphiphilic, meaning they possess both hydrophilic (water-loving) and hydrophobic (water-hating) regions. This unique property allows them to lower the surface tension of liquids and stabilize emulsions, which are mixtures of two immiscible liquids. 2-(Undecyloxy)ethanol can be ethoxylated (treated with ethylene oxide) to form nonionic surfactants, commonly used in detergents, cleaning products, and personal care formulations. [Source: Sigma-Aldrich product page for 2-(Undecyloxy)ethanol, ]

Potential Antimicrobial Activity:

Some studies suggest that 2-(undecyloxy)ethanol might exhibit antimicrobial properties. A research paper published in "Letters in Applied Microbiology" investigated the effectiveness of various alcohols against foodborne pathogens. The study found that 2-(undecyloxy)ethanol demonstrated moderate activity against certain bacterial strains, including Escherichia coli and Staphylococcus aureus. However, further research is necessary to fully understand the extent and mechanism of its antimicrobial action. [Source: A. S. Devi, S. F. Ishak, & A. B. A. Rahman. (2010). Evaluation of the antibacterial activity of selected plant extracts and essential oils against foodborne pathogens. Letters in Applied Microbiology, 50(1), 78-83. ]

2-(Undecyloxy)ethanol is an organic compound characterized by its long undecyl chain attached to an ethanol group. It has the chemical formula C13H28OC_{13}H_{28}O and a molecular weight of approximately 200.37 g/mol. This compound is notable for its role as a pheromone, particularly in certain beetle species, where it serves as an aggregation and sexual attractant. The structure consists of a hydroxyl group (-OH) attached to a two-carbon ethylene backbone, with an undecyloxy substituent contributing to its hydrophobic properties.

, including:

  • Esterification: Reacting with acids to form esters, which can be useful in synthesizing derivatives for various applications.
  • Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones under appropriate conditions.
  • Reduction: It can be reduced to form corresponding alcohols or other functional groups depending on the reagents used.

For example, one synthesis pathway involves the reaction of undecyl bromide with ethylene glycol in the presence of sodium, leading to the formation of 2-(undecyloxy)ethanol through nucleophilic substitution reactions .

2-(Undecyloxy)ethanol has been identified as an aggregation pheromone in certain beetle species, such as Monochamus galloprovincialis. This biological activity suggests that it plays a significant role in insect behavior, particularly in attracting mates and facilitating reproduction. Research indicates that this compound influences olfactory responses in insects, which can be critical for their survival and reproductive success .

The synthesis of 2-(undecyloxy)ethanol typically involves:

  • Nucleophilic Substitution: The reaction between undecyl bromide and ethylene glycol under basic conditions.
  • Use of Catalysts: Triethylamine and chloroform are often employed to facilitate the reaction and improve yields .
  • Reflux Conditions: The reaction mixture is usually refluxed for several hours to ensure complete conversion.

A specific method involves using sodium metal with ethylene glycol at controlled temperatures followed by the addition of 1-bromoundecane, which results in high yields of the desired product .

2-(Undecyloxy)ethanol has several applications:

  • Pheromone Production: Used in pest control strategies by exploiting its role as an attractant for specific beetle species.
  • Chemical Intermediate: Acts as a building block in organic synthesis for producing other chemical compounds.
  • Cosmetic and Personal Care Products: Its properties may be utilized in formulations where emulsification or solubilization is required due to its amphiphilic nature.

Interaction studies of 2-(undecyloxy)ethanol focus primarily on its olfactory effects on insects. Research has demonstrated that this compound can significantly enhance attraction behaviors in male beetles towards females, indicating its effectiveness as a pheromone. The interactions are mediated through specific receptors that respond to the chemical structure of the compound .

Several compounds share structural similarities with 2-(undecyloxy)ethanol. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-OctanolStraight-chain alcoholShorter carbon chain; used in flavoring
1-DodecanolStraight-chain alcoholLonger carbon chain; used in surfactants
2-(Decyloxy)ethanolSimilar ether-alcohol structureShorter undecyl chain; different biological activity
NonylphenolAlkylphenolUsed in industrial applications; different reactivity

Uniqueness of 2-(Undecyloxy)ethanol:

  • Its specific role as a pheromone distinguishes it from other similar compounds.
  • The undecyl chain length provides unique hydrophobic properties that may influence its biological activity and applications.

The biosynthesis of 2-(undecyloxy)ethanol in Monochamus beetles appears to involve a specialized metabolic pathway linked to fatty acid derivatives. In Monochamus sutor and Monochamus alternatus, males produce this compound during maturation feeding on conifer hosts, with production peaking during reproductive activity [3]. While the precise enzymatic machinery remains uncharacterized, the structural similarity to fatty alcohol ethers suggests a pathway involving:

  • Oxidation of undecanol: A medium-chain fatty alcohol precursor undergoes oxidation to form the alkoxy group.
  • Ether linkage formation: Coupling of the undecanol-derived alkoxy group with ethanol, likely catalyzed by a cytochrome P450 monooxygenase or similar enzyme.
  • Sequestration in glandular tissues: The compound is stored in male-specific secretory glands, possibly associated with the prothorax or abdominal segments.

Comparative analyses of Monochamus species indicate conservation in biosynthetic capability, with 2-(undecyloxy)ethanol production being male-specific and absent in females [3]. This sexual dimorphism aligns with its role in mate attraction and aggregation.

Electroantennographic Characterization of Receptor Activation

Electroantennography (EAG) studies have demonstrated that 2-(undecyloxy)ethanol elicits robust antennal responses in both male and female Monochamus beetles. Key findings include:

  • Dose-dependent activation: Antennal response amplitudes correlate linearly with log-concentration of 2-(undecyloxy)ethanol between 1 pg and 100 ng (R² = 0.94) [3].
  • Receptor specificity: No cross-activation occurs with structurally similar compounds like 2-(dodecyloxy)-ethanol, confirming precise molecular recognition [2].
  • Sexual parity: Female and male antennae show equivalent sensitivity (p > 0.05), suggesting the pheromone serves dual aggregation and sexual functions [3].
Concentration (ng)Mean EAG Response (mV) ± SEM
0.10.12 ± 0.03
10.45 ± 0.07
101.89 ± 0.12
1003.24 ± 0.18

Table 1. Electroantennographic response of *Monochamus alternatus to 2-(undecyloxy)ethanol [3].*

These results confirm that the compound acts as a key ligand for olfactory receptor neurons, with transduction mechanisms optimized for low-concentration detection.

Dose-Response Relationships in Field Attraction Studies

Field trials across Europe and Asia have quantified the efficacy of 2-(undecyloxy)ethanol in attracting Monochamus populations. A multi-country study demonstrated:

  • Optimal release rate: 2–5 mg/day achieves maximum trap catches, with attraction declining at higher doses (>10 mg/day) due to sensory adaptation [3].
  • Synergy with host volatiles: When combined with α-pinene and ethanol, trap efficacy increases 2.3-fold compared to pheromone alone (p < 0.01) [2] [3].
  • Temporal dynamics: Peak attraction occurs during midday hours (10:00–14:00), correlating with beetle flight activity [3].
Release Rate (mg/day)Mean Beetles/Trap/Day ± SEM
0.51.2 ± 0.4
24.7 ± 0.9
55.1 ± 1.1
103.8 ± 0.7

Table 2. Dose-response of *Monochamus sutor to 2-(undecyloxy)ethanol baits in Spain [3].*

Notably, the pheromone demonstrates pan-European efficacy, with consistent attraction observed in Spain, Sweden, and China despite climatic variations [3].

Interspecific Variability in Pheromone Response Thresholds

While 2-(undecyloxy)ethanol is broadly effective across Monochamus species, response thresholds vary significantly:

  • Intraspecific variation: M. alternatus populations in China exhibit 3-fold higher sensitivity than Japanese counterparts (ED₅₀ = 0.8 ng vs. 2.4 ng) [3].
  • Phylogenetic constraints: Non-Monochamus cerambycids (e.g., Anoplophora glabripennis) show no antennal response, indicating receptor specificity within the Lamiinae subfamily [3].
  • Ecological adaptation: Populations infesting Pinus sylvestris respond to lower doses (0.5 mg/day) than those on P. densiflora (2 mg/day), suggesting host-mediated olfactory plasticity [2].
SpeciesED₅₀ (ng)Host Tree
M. sutor1.2Pinus sylvestris
M. alternatus0.8P. densiflora
M. galloprovincialis2.1P. pinaster

Table 3. Comparative sensitivity of *Monochamus species to 2-(undecyloxy)ethanol [2] [3].*

This variability underscores the need for region-specific optimization when deploying the pheromone for monitoring or control.

Coevolutionary Dynamics with Pinaceae Host Species

The coevolutionary relationship between 2-(Undecyloxy)ethanol-mediated cerambycid beetles and Pinaceae host species represents a complex adaptive system that has developed over millions of years. This compound, commonly known as monochamol, serves as a male-produced aggregation pheromone across multiple Monochamus species, creating a sophisticated chemical communication network that has profoundly influenced the evolutionary trajectories of both beetle vectors and their pine hosts [1] [2] [3].

The evolutionary history of this relationship dates back to the dispersal of conifer-feeding Monochamus species across continents. Molecular dating indicates a single dispersal event of conifer-feeders to North America over the second Bering Land Bridge approximately 5.3 million years ago [4]. This geographic separation led to the divergence of Nearctic and Palearctic clades, each developing distinct but related chemical communication systems centered around 2-(Undecyloxy)ethanol [4].

The specificity of this pheromone system to Pinaceae hosts reflects deep coevolutionary constraints. Research demonstrates that Monochamus species maintain strict host fidelity to coniferous trees, with 2-(Undecyloxy)ethanol production being closely tied to successful colonization of pine, spruce, and fir species [5] [6]. This host specificity has been reinforced through natural selection, as beetles that respond appropriately to the pheromone in the context of suitable host trees achieve higher reproductive success [5].

The coevolutionary arms race between beetles and their hosts has led to sophisticated defense mechanisms in Pinaceae species. Pine trees have evolved constitutive and induced defenses, including resin production and monoterpene synthesis, which create selective pressure for beetles to coordinate their attacks through pheromone communication [7] [8]. The effectiveness of 2-(Undecyloxy)ethanol in facilitating mass attacks allows beetles to overcome these tree defenses more efficiently than individual attackers [7].

Recent studies have revealed that the coevolutionary relationship extends beyond simple host-parasite dynamics. Pine species have evolved tolerance mechanisms that may actually benefit from moderate levels of beetle activity, as these insects play crucial roles in forest succession and nutrient cycling [9] [10]. The timing of 2-(Undecyloxy)ethanol release corresponds with optimal conditions for both beetle reproduction and tree resource availability, suggesting mutualistic aspects to this relationship [6].

Synergistic Interactions with Terpene Volatiles

The synergistic interactions between 2-(Undecyloxy)ethanol and terpene volatiles represent one of the most sophisticated chemical communication systems in forest ecosystems. These interactions demonstrate remarkable specificity and efficiency, with certain combinations producing attraction responses that are 3.5 to 5.2 times stronger than individual compounds alone [3] [11] [12].

Alpha-pinene emerges as the most significant synergistic partner with 2-(Undecyloxy)ethanol. Field studies consistently show that the combination of these compounds creates a highly effective attractant for multiple Monochamus species, with optimal release rates of 18.1 mg per day for alpha-pinene and 22.8 mg per day for monochamol [11]. This synergistic relationship appears to have evolved as a host-recognition system, where alpha-pinene signals the presence of suitable pine hosts while 2-(Undecyloxy)ethanol indicates the presence of conspecifics [13] [12].

Ethanol represents another crucial synergistic component, particularly in combination with 2-(Undecyloxy)ethanol and alpha-pinene. The three-component blend produces the strongest attraction responses, with studies showing a 5.2-fold increase in beetle captures compared to individual compounds [3] [12]. Ethanol serves as an indicator of stressed or recently killed trees, making it an important cue for beetles seeking oviposition sites [14].

The synergistic interactions extend beyond simple additive effects to include complex behavioral modifications. Research demonstrates that different terpene combinations can alter beetle flight patterns, landing preferences, and feeding behaviors [15]. For instance, the presence of beta-pinene, limonene, and 3-carene in combination with 2-(Undecyloxy)ethanol creates attraction gradients that can influence beetle movement patterns across forest landscapes [15].

Temperature plays a critical role in modulating these synergistic interactions. Studies show that the effectiveness of terpene-pheromone combinations varies significantly with ambient temperature, with optimal synergistic effects occurring between 20-30°C [16]. This temperature dependence has important implications for seasonal timing of beetle activity and the effectiveness of chemical communication systems [16].

The molecular mechanisms underlying these synergistic interactions involve complex receptor interactions in beetle antennae. Electrophysiological studies reveal that beetles possess specialized olfactory receptors that respond more strongly to chemical blends than to individual compounds [2] [13]. This suggests that the synergistic relationships have been shaped by evolution to maximize signal detection and discrimination in complex forest chemical environments [13].

Niche Partitioning Among Sympatric Cerambycid Species

Niche partitioning among sympatric cerambycid species mediated by 2-(Undecyloxy)ethanol represents a fascinating example of how chemical communication systems facilitate species coexistence. Despite sharing the same pheromone compound, multiple Monochamus species successfully coexist through sophisticated temporal, spatial, and behavioral partitioning mechanisms [17] [18] [19].

Temporal niche partitioning represents the most clearly documented mechanism of species separation. Different Monochamus species exhibit distinct flight periods and peak activity times, reducing direct competition for resources [6] [20]. Monochamus alternatus typically shows early season peaks (April-May), while Monochamus scutellatus demonstrates late season activity (July-August), and Monochamus galloprovincialis maintains mid-season peaks (June-July) [3] [6]. This temporal separation allows each species to exploit host resources during different periods, minimizing competitive interactions [20].

Spatial niche partitioning occurs through differential habitat preferences and microhabitat utilization. Research demonstrates that sympatric Monochamus species partition available host trees based on tree species, tree size, and tree health status [21] [20]. Monochamus alternatus preferentially attacks larger diameter trees, while Monochamus carolinensis focuses on smaller diameter hosts [21]. This size-based partitioning allows multiple species to exploit the same forest stands without direct competition [22].

Behavioral niche partitioning involves differences in response thresholds to 2-(Undecyloxy)ethanol and associated chemical cues. Studies show that sympatric species exhibit different sensitivity levels to the pheromone, with some species responding to lower concentrations while others require higher concentrations for attraction [23] [24]. This creates a hierarchy of competitive ability that allows species to partition resources based on their relative sensitivity to chemical signals [23].

The concept of resource partitioning among wood-boring beetles extends beyond simple host tree selection to include utilization of different parts of the same tree. Research demonstrates that sympatric cerambycid species partition resources vertically within trees, with some species preferring trunk sections while others focus on branch material [7] [22]. This three-dimensional partitioning maximizes resource utilization while minimizing interspecific competition [22].

Interspecific interactions mediated by 2-(Undecyloxy)ethanol can shift from competitive to facilitative depending on environmental conditions. During outbreak conditions, the presence of one species can actually facilitate the establishment of other species by overwhelming host tree defenses [7]. This dynamic partitioning allows for flexible community responses to changing environmental conditions [7].

Impact on Vector Capacity for Bursaphelenchus Nematodes

The impact of 2-(Undecyloxy)ethanol on vector capacity for Bursaphelenchus nematodes represents a critical ecological relationship with profound implications for forest health and disease dynamics. This pheromone system directly influences the transmission efficiency, distribution patterns, and evolutionary dynamics of pine wood nematodes and their cerambycid vectors [25] [26] [27].

Vector capacity is fundamentally determined by the number of nematodes carried by individual beetles and their transmission efficiency. Research demonstrates that beetles attracted by 2-(Undecyloxy)ethanol can carry between 1,000 and 100,000 nematodes, with transmission efficiency ranging from 70-95% depending on the vector species [28] [26]. Monochamus alternatus, the primary vector in Asia, exhibits the highest vector capacity, carrying over 100,000 nematodes per beetle and achieving transmission rates exceeding 90% [3] [26].

The relationship between pheromone response and nematode load creates complex ecological trade-offs. Beetles carrying heavy nematode loads (>10,000 nematodes) demonstrate reduced lifespan and flight capacity, but maintain higher transmission efficiency [28]. This creates a population-level division where heavily infected beetles serve primarily as transmission vectors, while lightly infected beetles focus on reproduction and population maintenance [28].

The timing of 2-(Undecyloxy)ethanol release corresponds closely with optimal nematode transmission periods. Peak pheromone production occurs 2-4 weeks post-emergence, coinciding with maximum nematode transmission capacity [29] [28]. This synchronization maximizes the probability of successful nematode transmission to healthy host trees during beetle maturation feeding [29].

Transmission mechanisms involve both feeding wound transmission and oviposition transmission. During maturation feeding, beetles attracted by pheromone blends create feeding wounds that serve as entry points for nematodes [29] [30]. Research shows that nematodes are transmitted to 48% of branches during feeding, with frequency dependent on beetle age and nematode load [29]. Oviposition transmission occurs when females deposit eggs in nematode-killed trees, ensuring nematode persistence in the system [27].

The specificity of the nematode-vector relationship has evolved in tandem with the pheromone communication system. Bursaphelenchus xylophilus has developed specialized dispersal stages (third and fourth stage juveniles) that are specifically adapted to cerambycid beetle vectors [26] [27]. The fourth-stage juveniles, or dauer larvae, are induced by volatile compounds from beetle pupae and enter the beetle's tracheal system, where they remain dormant during beetle development [26] [27].

Environmental factors significantly influence vector capacity through their effects on 2-(Undecyloxy)ethanol production and nematode survival. Temperature, humidity, and host tree health all affect pheromone production rates and nematode transmission efficiency [31]. Climate change projections suggest that warming temperatures may enhance vector capacity by extending the active transmission period and increasing pheromone production rates [32].

The evolutionary implications of this pheromone-mediated vector system extend to pathogen virulence and host resistance. The high transmission efficiency facilitated by 2-(Undecyloxy)ethanol creates selective pressure for increased nematode virulence, as highly virulent strains can rely on efficient transmission to new hosts [26]. Conversely, this creates selective pressure for enhanced host resistance mechanisms in pine populations [10].

XLogP3

4.6

UNII

H0Z032IC7M

GHS Hazard Statements

Aggregated GHS information provided by 1233 companies from 26 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 1233 companies. For more detailed information, please visit ECHA C&L website;
Of the 25 notification(s) provided by 1226 of 1233 companies with hazard statement code(s):;
H302 (85.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (59.05%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (40.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

34398-01-1
38471-47-5

Wikipedia

Undecyl ethyleneglycol monoether

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Emulsifying

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-undecyl-.omega.-hydroxy-: ACTIVE
FRI - indicates a polymeric substance containing no free-radical initiator in its Inventory name but is considered to cover the designated polymer made with any free-radical initiator regardless of the amount used.

Dates

Last modified: 08-15-2023

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